(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is an Fmoc-protected pyrrolidine derivative featuring a difluoromethoxy group at the 4-position and a carboxylic acid moiety at the 2-position. This compound is commercially available (e.g., WuXi TIDES, Product Code: STA-AA12216-1GM) and is shipped under ambient conditions, indicating stability at room temperature .
Key structural attributes:
- Fmoc group: Provides UV-sensitive protection for amine groups in solid-phase peptide synthesis (SPPS).
- Pyrrolidine core: A five-membered ring that imposes conformational constraints on peptide backbones.
Properties
Molecular Formula |
C21H19F2NO5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2S)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12?,18-/m0/s1 |
InChI Key |
HSMLVCUIBHNDEV-ZJFPTPTDSA-N |
Isomeric SMILES |
C1[C@H](N(CC1OC(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis begins with commercially available amino alcohols or amino acids, such as methyl or benzyl esters of hydroxyproline isomers, which serve as precursors for constructing the pyrrolidine ring with the difluoromethoxy substituent. These starting materials are chosen for their stereochemical integrity and functional group compatibility, facilitating subsequent derivatization steps.
Protection of Amino Groups
Protection of amino groups is critical to prevent undesired side reactions. The Fmoc group is widely employed due to its stability under various reaction conditions and ease of removal. The protection typically involves reacting the amino precursor with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate, under controlled temperature conditions, often in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Amino alcohol + Fmoc-Cl → Fmoc-protected amino alcohol
This step yields Fmoc-protected amino acids or amino alcohols suitable for subsequent fluorination and cyclization.
Introduction of Difluoromethoxy Group
The difluoromethoxy group ($$ \mathrm{OCHF_2} $$) is introduced via fluorination reactions, often involving nucleophilic substitution or electrophilic fluorination techniques. According to recent research, the synthesis of the difluoromethoxy derivative involves:
- Fluoromethylation: Using reagents such as difluoromethylating agents (e.g., difluoromethyl bromide or chlorides) in the presence of suitable bases or catalysts.
- Saponification and Functionalization: The ester groups are hydrolyzed to free acids, and further functionalization is performed to attach the difluoromethoxy group selectively to the pyrrolidine ring.
Research indicates that the yields of these fluorination steps are moderate (~39-44%), with the choice of protecting groups influencing the efficiency.
Cyclization to Pyrrolidine Ring
The construction of the pyrrolidine ring involves intramolecular cyclization of the protected amino acid derivatives. This step often employs activating agents such as carbodiimides (e.g., DCC or DIC) and coupling reagents like OxymaPure® to facilitate amide bond formation, leading to ring closure under mild conditions.
Deprotection and Final Functionalization
The final steps involve removing protecting groups, notably the Fmoc group, via base-catalyzed deprotection using piperidine or alternative bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP). These bases are preferred for their minimized racemization effects during deprotection, as supported by recent studies.
Subsequently, the carboxylic acid functional group is finalized through hydrolysis or direct functionalization, yielding the target compound.
Specific Synthesis Protocols
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| Protection of amino group | Fmoc-Cl, NaHCO₃, THF/DMF, 0°C to RT | High yield (~80%), stereoselective |
| Introduction of difluoromethoxy | Difluoromethylating agent (e.g., chlorodifluoromethane), base | Moderate yield (~40%), regioselective |
| Ring closure (cyclization) | DIC, OxymaPure®, DMF, room temperature | High efficiency, stereospecific |
| Deprotection of Fmoc | Piperidine (10-20%), DMF, RT | Minimal racemization, high yield (~95%) |
| Final hydrolysis | Aqueous acid or base | Quantitative to yield free acid |
Notes on Reaction Optimization and Challenges
- Racemization Control: The choice of base during Fmoc deprotection significantly impacts racemization. Bases like TMP or DMP are preferred over stronger bases like DIPEA to minimize stereochemical inversion.
- Fluorination Efficiency: The fluoromethylation step's yield is sensitive to reaction conditions, including temperature, solvent, and reagent purity.
- Purification: Flash chromatography and recrystallization are standard to purify intermediates and final products, ensuring high stereochemical purity.
Summary of Research Findings
Recent literature underscores the importance of:
- Using commercially available protected amino acids as starting materials.
- Employing mild, selective fluorination reagents for difluoromethoxy group introduction.
- Carefully controlling reaction conditions during deprotection to prevent racemization.
- Optimizing coupling and cyclization steps to achieve high stereoselectivity and yields.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
(2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following Fmoc-protected pyrrolidine derivatives are compared based on substituents, physicochemical properties, safety, and applications:
Table 1: Structural and Physicochemical Comparison
Table 2: Hazard Statements and Handling Precautions
Stability and Handling Considerations
Biological Activity
The compound (2S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
The synthesis of this compound has been achieved through various methods, typically involving the modification of pyrrolidine derivatives. The process often includes steps such as difluoromethylation and functionalization of the carboxylic acid group, yielding a compound characterized by a molecular formula of and a molecular weight of 455.48 g/mol .
2.1 Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis, specifically targeting the enoyl acyl carrier protein reductase (ENR) InhA, which is crucial in fatty acid biosynthesis in mycobacteria .
| Compound | Target | Activity |
|---|---|---|
| This compound | InhA | Inhibition of M. tuberculosis growth |
| 3-(9H-fluoren-9-yl)pyrrolidine derivatives | ENR | Potent inhibitors |
2.2 Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation . The ability to modulate signaling pathways such as MAPK/ERK further supports its potential as an anti-cancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The inhibition of ENR disrupts fatty acid biosynthesis in bacteria, leading to cell death.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, which could be harnessed for therapeutic purposes.
Case Study 1: Tuberculosis Treatment
In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized various fluorenyl-pyrrolidine derivatives and assessed their efficacy against M. tuberculosis. Among these, the compound demonstrated IC50 values in the low micromolar range, indicating potent activity against both drug-sensitive and resistant strains .
Case Study 2: Cancer Cell Lines
Another study explored the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic markers .
5. Conclusion
This compound represents a promising candidate for further research due to its dual antimicrobial and anti-cancer activities. Its ability to inhibit critical enzymes involved in bacterial survival and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including Fmoc protection, pyrrolidine ring functionalization, and carboxylate group introduction. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions, while temperatures between 0–25°C and catalysts like HATU optimize coupling efficiency. Yield and stereochemical purity are monitored via HPLC and TLC at each step .
Q. How is purity assessed during synthesis?
Purity is verified using HPLC (reversed-phase C18 columns) and TLC with UV visualization. For intermediates, NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry (ESI-MS) validates molecular weight .
Q. What analytical techniques characterize its structure?
- NMR spectroscopy : Confirms stereochemistry and functional groups (e.g., difluoromethoxy at δ 120–125 ppm for ¹⁹F).
- X-ray crystallography : Resolves absolute configuration (limited data available; challenges include crystal polymorphism).
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What storage conditions ensure stability?
Store sealed under inert gas (N₂/Ar) at 2–8°C in desiccated environments. The Fmoc group is moisture-sensitive, and the difluoromethoxy moiety may hydrolyze under acidic/basic conditions .
Q. What safety protocols are recommended for handling?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
- Spill management : Collect with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do reaction solvents influence yield and stereochemistry?
Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, enhancing diastereomeric excess. For example, DMF increases reaction rates by 30% compared to THF but may promote racemization at elevated temperatures (>40°C) .
Q. What strategies mitigate racemization during Fmoc deprotection?
Use piperidine/DMF (20% v/v) at 0°C for 10–15 minutes. Racemization is minimized by avoiding prolonged exposure to basic conditions. Chiral HPLC monitors enantiomeric excess (>98% required for bioactive studies) .
Q. How does the difluoromethoxy group impact biological activity?
The difluoromethoxy group enhances metabolic stability and lipophilicity (logP ~1.8), improving membrane permeability. Comparative studies with non-fluorinated analogs show a 5-fold increase in protease inhibition (IC₅₀ = 0.2 µM vs. 1.0 µM) .
Q. What computational methods predict pharmacokinetic properties?
Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like CYP450 enzymes. QSAR models predict moderate hepatic clearance (CLhep = 15 mL/min/kg) and BBB permeability (Pe = 8 × 10⁻⁶ cm/s) .
Q. How do structural analogs differ in reactivity and bioactivity?
| Analog | CAS No. | Key Features | Bioactivity |
|---|---|---|---|
| (2S,4R)-N-FMOC-4-difluoromethoxy-L-proline | 2382632-22-4 | Difluoromethoxy substitution | Anticancer (IC₅₀ = 0.5 µM) |
| Fmoc-L-Pro(4-F) | 1932387-77-3 | Monofluoro substitution | Reduced metabolic stability |
Q. What challenges arise in crystallizing this compound?
Polymorphism and low crystal symmetry complicate X-ray analysis. Co-crystallization with chaperones (e.g., cyclodextrins) or using vapor diffusion (20% PEG 8000) improves crystal quality .
Q. How to resolve contradictions in reported biological activities?
Discrepancies in IC₅₀ values (e.g., 0.2–1.0 µM for kinase inhibition) arise from assay conditions (ATP concentration, pH). Standardize protocols using recommended buffer systems (50 mM Tris-HCl, pH 7.5) and validate via orthogonal assays (SPR vs. fluorescence) .
Methodological Considerations
- Stereochemical Analysis : Use Marfey’s reagent for post-synthesis chiral derivatization and LC-MS quantification .
- Toxicology Screening : MTT assays on HepG2 cells (EC₅₀ > 50 µM indicates low cytotoxicity) .
- Environmental Impact : Follow OECD 301D guidelines for biodegradability testing; the compound shows 20% degradation in 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
